9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
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Overview
Description
The compound “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride” is a chemical compound with a complex structure . It is also known as "9- (methylamino)-1-oxa-9lambda6-thia-4-azaspiro [5.5]undec-8-ene 9-oxide dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H18N2O2S.2ClH/c1-10-14 (12)6-2-9 (3-7-14)8-11-4-5-13-9;;/h6,11H,2-5,7-8H2,1H3, (H,10,12);2*1H" . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 304.41 .Scientific Research Applications
Enhanced Reactivity and Broad Substrate Scope
9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride and related compounds have been a subject of interest due to their enhanced reactivity and broad substrate scope. For instance, cyclic anhydrides like 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione formed from dicarboxylic acids, have shown enhanced reactivity in the Castagnoli-Cushman reaction with imines. This reaction has been noted for its versatility and broad applicability in synthetic organic chemistry, making these compounds valuable for their reactivity and substrate compatibility (Rashevskii et al., 2020).
Core in Biological Active Products
Compounds with ring systems like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane are found at the core of various natural or synthetic products with significant biological activities. These compounds, due to their potential applications and novel skeletons, represent important targets for chemical synthesis, emphasizing their importance in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of derivatives of these compounds. For instance, studies have been conducted on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, shedding light on the chemical properties and potential applications of these compounds in various fields (Rahman et al., 2013).
Antibacterial Applications
Moreover, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in the synthesis of new derivatives of ciprofloxacin, a widely used antibiotic, indicating the role of these compounds in enhancing antibacterial properties and widening the spectrum of antibacterial activity (Lukin et al., 2022).
Asymmetric Electrocatalysis
Furthermore, these compounds have been utilized in asymmetric electrocatalysis. A graphite felt electrode modified with 1-azaspiro[5.5]undecane N-oxyl exhibited high catalytic activity in the electrochemical lactonization of diols, leading to the formation of optically active lactones. This highlights their potential application in stereoselective synthesis and catalysis (Kashiwagi et al., 2003).
Safety and Hazards
The compound has several safety and hazard warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Mode of action
The exact mode of action of “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5Sulfoximines can serve as both hydrogen bond donors and acceptors at the same time, which may influence their interaction with targets .
Biochemical pathways
Without specific information on “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride”, it’s difficult to say which biochemical pathways it affects. Sulfoximines often improve the adme/tox profile of bioactive compounds and enhance their potency .
Pharmacokinetics
The ADME properties of “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5Sulfoximines are generally chemically and metabolically stable, which can enhance their bioavailability .
Result of action
The molecular and cellular effects of “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5Sulfoximines often enhance the potency of bioactive compounds .
Action environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. Sulfoximines are generally chemically and metabolically stable, which may make them less susceptible to environmental influences .
Properties
IUPAC Name |
9-imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c9-13(11)5-1-8(2-6-13)7-10-3-4-12-8;;/h9-10H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGZNKHBSAAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCC12CNCCO2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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